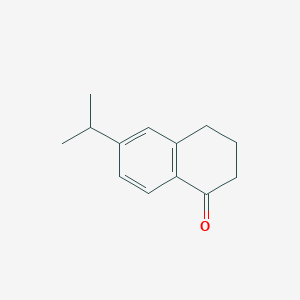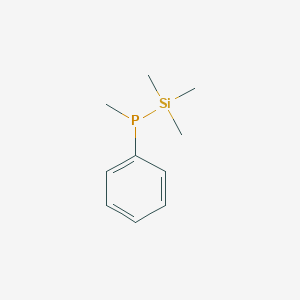
Methyl(phenyl)(trimethylsilyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(phenyl)(trimethylsilyl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a trimethylsilyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(phenyl)(trimethylsilyl)phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents or organolithium compounds. For example, the reaction of chlorophosphine with trimethylsilylmagnesium chloride can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(phenyl)(trimethylsilyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides under harsh conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic substrates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and electrophilic substrates for substitution reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and controlled temperatures to ensure optimal reactivity .
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl(phenyl)(trimethylsilyl)phosphane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl(phenyl)(trimethylsilyl)phosphane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the electron-donating properties of the trimethylsilyl group, which enhances the nucleophilicity of the phosphorus atom . The compound can also form coordination complexes with transition metals, further expanding its reactivity and applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl(phenyl)(trimethylsilyl)phosphane include:
Tris(trimethylsilyl)phosphine: Known for its steric bulk and unique reactivity.
Phenyl(trimethylsilyl)phosphine: Shares structural similarities but lacks the methyl group.
Uniqueness
This compound is unique due to the combination of its methyl, phenyl, and trimethylsilyl groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity .
Propiedades
Número CAS |
59877-21-3 |
|---|---|
Fórmula molecular |
C10H17PSi |
Peso molecular |
196.30 g/mol |
Nombre IUPAC |
methyl-phenyl-trimethylsilylphosphane |
InChI |
InChI=1S/C10H17PSi/c1-11(12(2,3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Clave InChI |
IELUJVVQKYRHJI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)P(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


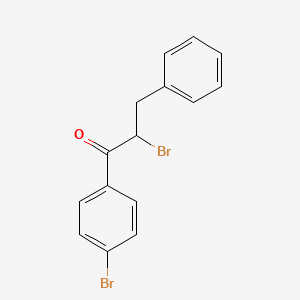




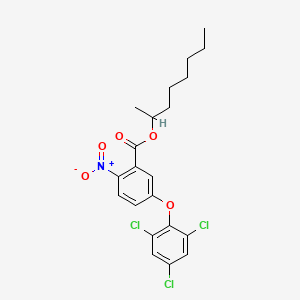
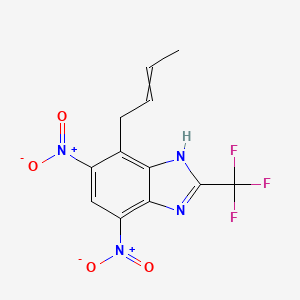
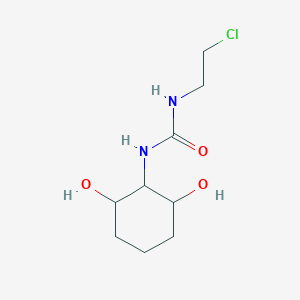


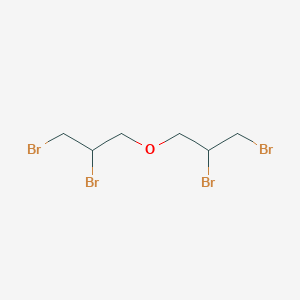
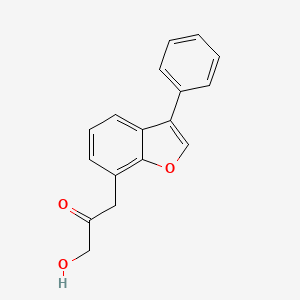
![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
